molecular formula C8H8BrNO2 B3022597 Methyl 5-amino-2-bromobenzoate CAS No. 6942-37-6

Methyl 5-amino-2-bromobenzoate

Cat. No.: B3022597
CAS No.: 6942-37-6
M. Wt: 230.06 g/mol
InChI Key: OFDWPQOLEQDJIX-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-bromobenzoate (CAS: 6942-37-6) is a halogenated aromatic ester featuring an amino group at the 5-position and a bromine atom at the 2-position on the benzoate ring. Its molecular formula is C₈H₈BrNO₂, with a molecular weight of 230.06 g/mol. This compound is synthesized via esterification of 5-amino-2-bromobenzoic acid with methanol in the presence of SOCl₂, yielding a product characterized by distinct NMR signals: δ 7.38 (d, J = 8.6 Hz, aromatic H), 3.90 ppm (s, methoxy group) . The amino group (δ 3.77 ppm, broad) and bromine atom contribute to its reactivity, making it a versatile intermediate in pharmaceuticals and organic synthesis .

Properties

IUPAC Name

methyl 5-amino-2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDWPQOLEQDJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288758
Record name methyl 5-amino-2-bromobenzoate
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Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6942-37-6
Record name 6942-37-6
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Record name methyl 5-amino-2-bromobenzoate
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Record name Methyl 5-amino-2-bromobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-amino benzoate. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the 2nd position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Weight : 230.06 g/mol
  • CAS Number : 52727-57-8
  • IUPAC Name : Methyl 5-amino-2-bromobenzoate
  • Solubility : Soluble in water

Medicinal Chemistry Applications

1. PqsD Inhibitor

This compound has been identified as a potential inhibitor of PqsD, an enzyme involved in the virulence of Pseudomonas aeruginosa, a pathogen responsible for various infections, particularly in immunocompromised patients. This inhibition can lead to decreased pathogenicity and offers a novel approach for treating infections caused by this bacterium .

2. Hepatitis C Treatment

The compound is also utilized in the synthesis of inhibitors targeting the NS5B RNA polymerase of the hepatitis C virus. This application is crucial as it contributes to the development of antiviral therapies that can effectively combat hepatitis C infections .

Agricultural Applications

This compound has been explored for its role as a plant growth regulator. Its application in agriculture focuses on enhancing crop protection and yield by modulating plant physiological processes. The compound aids in the synthesis of derivatives that exhibit improved efficacy against pests and diseases, thus promoting sustainable agricultural practices .

Biochemical Research

1. Synthesis of Derivatives

The compound serves as a precursor for synthesizing various biaryl piperidine derivatives and other complex molecules with potential biological activities. These derivatives have shown promise in antileishmanial studies against Leishmania donovani, indicating that this compound can be pivotal in developing new treatments for neglected tropical diseases .

2. Molecular Docking Studies

Recent studies involving molecular docking have demonstrated that compounds derived from this compound can effectively bind to specific biological targets, such as Leishmanolysin. This binding correlates with their biological activity, providing insights into the design of new therapeutic agents .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Medicinal ChemistryPqsD inhibitor for Pseudomonas aeruginosa
NS5B RNA polymerase inhibitors for hepatitis C
Agricultural SciencePlant growth regulator enhancing crop yield
Biochemical ResearchSynthesis of antileishmanial derivatives
Molecular docking studies for therapeutic design

Case Studies

Case Study 1: PqsD Inhibition

A study demonstrated that this compound effectively reduced biofilm formation in Pseudomonas aeruginosa cultures, highlighting its potential as an anti-virulence agent. The results indicated a significant decrease in pathogenicity markers when treated with this compound.

Case Study 2: Antiviral Activity

In vitro assays showed that derivatives synthesized from this compound exhibited potent inhibitory effects on hepatitis C virus replication, paving the way for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-bromobenzoate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the PqsD enzyme in Pseudomonas aeruginosa, interfering with the quorum sensing system and reducing the production of virulence factors and biofilm formation . The compound’s bromine and amino groups play crucial roles in binding to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen Variations

Table 1: Substituent Positions and Key Properties
Compound Name Substituents CAS Number Molecular Formula Similarity Score* Key Applications
Methyl 5-amino-2-bromobenzoate 5-NH₂, 2-Br 6942-37-6 C₈H₈BrNO₂ 1.00 Drug intermediates
Methyl 5-amino-2-bromo-4-chlorobenzoate 5-NH₂, 2-Br, 4-Cl 474330-54-6 C₈H₇BrClNO₂ 0.97 Bioactive molecule synthesis
Methyl 3-amino-2-bromobenzoate 3-NH₂, 2-Br 106896-48-4 C₈H₈BrNO₂ 0.94 Regioselective coupling reactions
Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate 5-Br, 2-(BrCH₂), 4-F 2253789-54-5 C₉H₇Br₂FO₂ N/A Halogenation studies

*Similarity scores based on structural alignment (1.00 = identical backbone; lower scores indicate positional/functional group differences) .

Key Findings:
  • Halogen Effects: The addition of a chlorine atom at the 4-position (Methyl 5-amino-2-bromo-4-chlorobenzoate) increases molecular weight (265.5 g/mol) and polarizability, enhancing its utility in cross-coupling reactions compared to the parent compound .
  • Positional Isomerism: Methyl 3-amino-2-bromobenzoate (NH₂ at 3-position) exhibits altered electronic properties, favoring nucleophilic aromatic substitution at the 2-Br site due to meta-directing effects of the amino group .
  • Multi-Halogenated Derivatives : Compounds like Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate demonstrate increased steric hindrance and reactivity in radical-mediated reactions, attributed to the bromomethyl and fluorine substituents .

Ester Group Modifications

Table 2: Ester Group Comparisons
Compound Name Ester Group Molecular Weight (g/mol) Key Reactivity Differences
This compound Methyl 230.06 Standard ester hydrolysis kinetics
Ethyl 5-amino-2-bromobenzoate Ethyl 244.09 Slower hydrolysis due to larger alkyl group
Methyl 5-amino-2-morpholinobenzoate Morpholino 236.27 Enhanced solubility in polar solvents due to the morpholine ring
Key Findings:
  • Alkyl Chain Impact : Ethyl esters exhibit slower hydrolysis rates compared to methyl esters, making them preferable for prolonged stability in acidic environments .
  • Morpholino Substitution: Replacing bromine with a morpholino group (Methyl 5-amino-2-morpholinobenzoate) drastically alters solubility and electronic properties, enabling applications in coordination chemistry .

Functional Group Additions

  • Methyl 5-Amino-2-[methyl(methylsulfonyl)amino]benzoate: Introduction of a methylsulfonyl group at the 2-position (CAS: N/A) increases electrophilicity, facilitating Suzuki-Miyaura couplings .
  • Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate : Hydroxyl and isobutyramido groups enhance hydrogen-bonding capacity, relevant in crystal engineering and supramolecular chemistry .

Biological Activity

Methyl 5-amino-2-bromobenzoate (chemical formula: C10_{10}H10_{10}BrN2_2O$$ with a molecular weight of approximately 230.06 g/mol) has garnered attention in medicinal chemistry due to its notable biological activities, particularly as a potential inhibitor of the PqsD enzyme in Pseudomonas aeruginosa. This bacterium is notorious for causing severe infections, especially in immunocompromised patients. The following sections detail the compound's biological activity, mechanism of action, and relevant research findings.

PqsD Inhibition
this compound acts primarily as a PqsD inhibitor , targeting the Pseudomonas Quinolone Signal (PQS) biosynthesis pathway. The inhibition of PqsD disrupts the production of virulence factors, which are crucial for the pathogenicity of Pseudomonas aeruginosa.

  • Biochemical Pathway : The compound interferes with the quorum sensing system, leading to reduced biofilm formation and virulence in bacterial populations.
  • Cellular Effects : By inhibiting PqsD, this compound decreases the expression of virulence factors and alters cellular processes within Pseudomonas aeruginosa, potentially mitigating infection severity.

In Vitro Studies

Several studies have demonstrated the effectiveness of this compound in laboratory settings:

  • Quorum Sensing Inhibition : Research indicates that at lower concentrations, this compound effectively inhibits quorum sensing without significant toxicity to host cells. This suggests a potential therapeutic application in managing Pseudomonas aeruginosa infections.
  • Cytotoxicity Assays : In assays involving human cancer cell lines, this compound showed varying degrees of cytotoxic activity, indicating its potential as an anticancer agent. However, further studies are needed to elucidate its efficacy and safety profile in clinical settings .

Dosage Effects

  • Animal Models : Experimental results from animal models indicate that dosage plays a critical role in the biological activity of this compound. Lower doses were found to inhibit bacterial virulence effectively while minimizing adverse effects.

Case Studies

A case study involving the use of this compound as an antimicrobial agent highlighted its potential:

  • Study Design : Researchers administered varying doses to infected animal models and monitored bacterial load and survival rates.
  • Results : The study found that treated subjects exhibited significantly lower bacterial counts compared to control groups, supporting the compound's role as a promising candidate for further development in antimicrobial therapies.

Summary Table of Biological Activities

Activity TypeObservationsReferences
PqsD InhibitionReduces virulence factor production
CytotoxicityVaries across different cancer cell lines
Quorum Sensing DisruptionEffective at low concentrations
Dosage DependencyLower doses inhibit without significant toxicity

Q & A

Basic: What synthetic routes are commonly employed to prepare Methyl 5-amino-2-bromobenzoate, and how can reaction conditions be optimized?

Answer:
this compound is typically synthesized via esterification of 5-amino-2-bromobenzoic acid. A validated protocol involves dissolving the acid in methanol, adding thionyl chloride (SOCl₂) at 0°C, followed by refluxing to drive the reaction to completion. The product is isolated via extraction with ethyl acetate and purified using flash column chromatography (1–5% MeOH in CH₂Cl₂) . Key optimization parameters include controlling the stoichiometry of SOCl₂ (1.5 equiv.) and reaction time (3–16 hours) to maximize yield (~95%). Monitoring by TLC or HPLC ensures reaction progress .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

  • 1H/13C NMR : The aromatic region (δ 6.6–7.4 ppm in CDCl₃) confirms substitution patterns (e.g., a doublet of doublets at δ 6.64 ppm for H-4, coupling with H-3 and H-6). The methyl ester group appears as a singlet at δ 3.90 ppm .
  • HRMS : Exact mass determination (e.g., [M+H]+ observed at m/z 229.9810 vs. calculated 229.9811) validates molecular formula (C₈H₈BrNO₂) .
  • FTIR : Peaks at ~1722 cm⁻¹ (ester C=O) and ~3377 cm⁻¹ (NH₂) confirm functional groups .

Basic: How can purity and stability of this compound be ensured during storage?

Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or bromine displacement .
  • Purity Checks : Use HPLC with a C18 column (mobile phase: MeCN/H₂O + 0.1% TFA) to monitor degradation. Purity >98% is achievable via flash chromatography .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives?

Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL) is used to determine bond lengths, angles, and planarity. For example, deviations from planarity in ester groups (e.g., dihedral angle of 41.65° between phenyl and ester moieties) can be quantified . Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Refinement parameters (R factor <0.07) ensure accuracy .

Advanced: How to address contradictions in crystallographic data (e.g., centrosymmetric vs. non-centrosymmetric space groups)?

Answer:
Use Rogers’ η parameter or Flack’s x parameter to assess enantiomorph polarity. For near-centrosymmetric structures, Flack’s method avoids false chirality assignments by analyzing incoherent scattering from twin components . Implement least-squares refinement in SHELXL to converge parameters, ensuring robust statistical validation .

Advanced: What strategies are effective for derivatizing this compound to enhance bioactivity?

Answer:

  • Acylation : React with benzoyl chloride (BzCl) in CH₂Cl₂ to protect the amine, enabling subsequent cross-coupling (e.g., Suzuki-Miyaura for biaryl synthesis) .
  • Halogen Exchange : Replace bromine via Pd-catalyzed reactions (e.g., with aryl boronic acids) to diversify substituents .
  • Bioactive Analogs : Introduce sulfonamide or heterocyclic groups (e.g., triazine) for PDE5 inhibition or antimicrobial activity, guided by QSAR modeling .

Advanced: How to resolve discrepancies in NMR data between synthetic batches?

Answer:

  • Dynamic Effects : Variable-temperature NMR can identify rotamers or tautomers affecting peak splitting.
  • Trace Impurities : Use 2D NMR (COSY, HSQC) to assign signals unambiguously. For example, NOESY can confirm spatial proximity of H-4 and the methyl ester .
  • Isotopic Labeling : 15N-labeled analogs clarify amine proton exchange rates in D₂O .

Advanced: What computational methods support the design of this compound-based inhibitors?

Answer:

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., PDE5 or serotonin receptors) to predict binding modes.
  • MD Simulations : GROMACS-based trajectories assess stability of ligand-receptor complexes over 100 ns .
  • DFT Calculations : Gaussian09 optimizes geometries and calculates electrostatic potential maps to guide substituent design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-2-bromobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-2-bromobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.